molecular formula C45H41F6N2P B2487032 (2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate CAS No. 581092-53-7

(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate

Cat. No.: B2487032
CAS No.: 581092-53-7
M. Wt: 754.801
InChI Key: ZKQHYSZGBRQBRF-UHFFFAOYSA-N
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Description

The compound "(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate" is a synthetically derived indole-based molecule featuring dual benzo[e]indole cores linked via a conjugated prop-2-enylidene bridge. Each benzo[e]indole unit is substituted with benzyl and methyl groups, and the cationic nature of the molecule is balanced by a hexafluorophosphate (PF₆⁻) counterion. The Z/E stereochemistry of the substituents and the extended π-conjugation system may influence its photophysical properties and molecular interactions.

Properties

IUPAC Name

(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H41N2.F6P/c1-44(30-32-16-7-5-8-17-32)40(46(3)38-28-26-34-20-11-13-22-36(34)42(38)44)24-15-25-41-45(2,31-33-18-9-6-10-19-33)43-37-23-14-12-21-35(37)27-29-39(43)47(41)4;1-7(2,3,4,5)6/h5-29H,30-31H2,1-4H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKQHYSZGBRQBRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)CC7=CC=CC=C7)CC8=CC=CC=C8.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4C)C=CC6=CC=CC=C65)(C)CC7=CC=CC=C7)CC8=CC=CC=C8.F[P-](F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H41F6N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

754.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and cyclization processes. For example, similar compounds have been synthesized using palladium-catalyzed reactions which facilitate the formation of complex indole derivatives . The specific synthetic pathways for this compound remain less documented in the literature, indicating a need for further exploration.

Anticancer Properties

Research indicates that compounds containing indole structures often exhibit significant anticancer activity. For instance, derivatives of indole have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, the benzyl and dimethyl substitutions in this compound may enhance its interaction with cellular targets involved in tumor progression .

Case Study:
A related study demonstrated that indole derivatives with similar structural motifs displayed potent activity against ovarian cancer xenografts in nude mice. The compound 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline showed a tumor growth suppression rate of 100% in treated subjects . This suggests that the target compound may possess comparable or superior anticancer properties.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. In a screening of various synthesized compounds, those with benzyl and heterocyclic substitutions exhibited strong activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The antimicrobial efficacy was assessed at different concentrations, indicating a dose-dependent response .

Table 1: Antimicrobial Activity of Related Indole Derivatives

CompoundConcentration (μg/mm²)Activity Against Bacteria
3-(1-substituted indol-3-yl)quinoxalin-2(1H)one0.88P. aeruginosa, B. cereus
2-chloro-3-(1-benzyl indol-3-yl)quinoxaline0.22C. albicans

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: The structural features allow for the activation of apoptotic pathways in malignant cells.
  • Cell Cycle Arrest: The compound may interfere with the normal progression of the cell cycle, leading to growth inhibition.

Scientific Research Applications

The compound (2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. Studies have demonstrated that derivatives of benzo[e]indole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .

Case Study: Induction of Apoptosis
In a study published in the Journal of Medicinal Chemistry, a related compound was shown to inhibit tumor growth in xenograft models by promoting apoptosis in cancer cells. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Recent research suggests potential applications in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light and convert it into electrical energy makes it an attractive candidate for enhancing the efficiency of solar cells .

Case Study: Efficiency Improvement
A study demonstrated that incorporating similar compounds into DSSCs increased energy conversion efficiency by up to 15% compared to traditional dyes. The mechanism involved improved light harvesting and charge separation .

Chemical Reactions Analysis

Electrophilic Substitution

The benzo[e]indole core undergoes electrophilic attacks at the 3-position due to resonance stabilization. Example reactions include:

  • Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups, though steric hindrance from benzyl groups slows kinetics .

  • Sulfonation : Forms sulfonated derivatives under fuming H₂SO₄, useful for modifying solubility .

Photochemical Activity

The conjugated system exhibits reversible Z/E isomerization under UV light (λ = 365 nm), critical for applications in photoswitches :
(Z)-isomerhν(E)-isomer(Δλmax=40 nm)\text{(Z)-isomer} \xrightarrow{h\nu} \text{(E)-isomer} \quad (\Delta \lambda_{\text{max}} = 40\ \text{nm})

Redox Behavior

Cyclic voltammetry reveals two quasi-reversible redox events in acetonitrile :

ProcessPotential (V vs. Ag/Ag⁺)Assignment
Oxidation+1.2Indolium cation → radical dication
Reduction-0.8Conjugated bridge → anion radical

Coordination Chemistry

The compound acts as a ligand for transition metals (e.g., Ru²⁺, Ir³⁺), forming complexes with tunable luminescence. For example:

  • Ru(II) Complex : Exhibits red emission (λₑₘ = 620 nm, Φ = 0.15) in thin films .

Supramolecular Assembly

In aqueous-organic solvents, it forms J-aggregates via π-π stacking, characterized by a bathochromic shift in absorption (Δλ = 70 nm) .

Stability and Degradation

  • Thermal Stability : Decomposes at 280°C (TGA data) .

  • Photodegradation : Prolonged UV exposure (>24 h) leads to cleavage of the propenylidene bridge .

Comparison with Analogues

PropertyHexafluorophosphate DerivativeAcetate Derivative
SolubilityLow in water, high in DMFModerate in polar solvents
StabilityResists hydrolysisProne to acetate loss in acidic conditions
EmissionStronger quantum yieldWeaker due to counterion quenching

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The target compound belongs to a broader class of indole derivatives, many of which exhibit pharmacological or material-oriented properties. Key analogues include:

Compound Name Key Features Counterion Potential Applications
(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate Dual benzo[e]indole cores, benzyl/methyl substituents, conjugated linker Hexafluorophosphate Fluorescent probes, ionophores
(Z)-3-(2-(1H-Indol-3-yl)ethyl)-5-((4-(benzyloxy)-1-((E)-3,7-dimethylocta-2,6-dien-1-yl)-1H-indol-3-yl)methylene)thiazolidine-2,4-dione (7s) Indole-thiazolidinedione hybrid, geranyl-like side chain None (neutral) Antimicrobial, anticancer agents
Methyl (2Z)-2-[(2-formyl-3-methyl-1H-indol-1-yl)methyl]-3-(4-methoxyphenyl)prop-2-enoate Indole-formyl group, methoxyphenyl substituent None (neutral) Antitumor, anti-inflammatory agents
3-(2-Benzylamino)ethyl-3-phenyl-indol-2(3H)-one hydrochloride Indolone core, benzylaminoethyl substituent Hydrochloride CNS modulators (inferred from structure)

Key Observations:

  • Counterion Impact: The hexafluorophosphate counterion likely improves solubility in polar organic solvents relative to hydrochloride salts (e.g., Compound ), which are more water-soluble but may limit lipid bilayer penetration .
  • Conjugation Systems: The conjugated prop-2-enylidene linker in the target compound may facilitate charge transfer, making it suitable for optoelectronic applications—unlike the non-conjugated geranyl chain in Compound 7s .

Pharmacological and Material Properties

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from structurally related indoles:

  • Antimicrobial Activity: Indole-thiazolidinedione hybrids (e.g., Compound 7s) exhibit potent antimicrobial activity due to the thiazolidinedione moiety’s ability to disrupt microbial membranes . The target compound lacks this group, suggesting divergent mechanisms.
  • Anticancer Potential: Methyl indole derivatives with methoxyphenyl substituents (e.g., ) show antitumor activity via intercalation or kinase inhibition. The target compound’s extended aromatic system may similarly interact with DNA or proteins.
  • Ionic Liquids: The hexafluorophosphate counterion is commonly used in ionic liquids for electrochemical applications. This property could position the target compound as a conductive material, unlike neutral analogues .

Crystallographic and Computational Insights

  • Structural Refinement: The target compound’s stereochemistry (Z/E configurations) and crystal packing may have been resolved using SHELX programs, as these are standard for small-molecule crystallography .
  • Molecular Geometry: Compared to simpler indoles (e.g., ), the target compound’s bulky substituents and conjugated linker may result in unique torsion angles and crystal lattice interactions, influencing stability and melting points.

Q & A

Q. What are the recommended synthesis strategies for this compound, and how can purity be optimized?

Methodological Answer: The synthesis of this compound likely involves multi-step routes, including:

  • Formylation and condensation reactions : Similar to methods used for indole derivatives, where formylation of indole precursors (e.g., 3-formyl-1H-indole-2-carboxylate) is performed using POCl₃ in dry DMF, followed by condensation with thiazol-4(5H)-one analogs under reflux in acetic acid .
  • Purification : Column chromatography or recrystallization (e.g., using DMF/acetic acid mixtures) is critical to isolate the final product from by-products .
  • Counterion exchange : The hexafluorophosphate (PF₆⁻) counterion may be introduced via metathesis reactions, requiring strict anhydrous conditions to avoid hydrolysis.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization Tips
FormylationPOCl₃, DMF, 0–5°CUse freshly distilled POCl₃ to avoid side reactions
CondensationAcetic acid, reflux (3–5 h)Monitor reaction progress via TLC to prevent over-oxidation

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the Z/E configuration of the prop-2-enylidene linker and benzyl substituents. Compare chemical shifts with analogous benzo[e]indole derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M-PF₆]⁺) and isotopic distribution .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions. Reference SHELX software for data refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions may arise from:

  • Dynamic stereochemistry : The Z/E isomerism of the prop-2-enylidene group can lead to variable NMR signals. Use variable-temperature NMR or DFT calculations to assess energy barriers between conformers .
  • Counterion effects : PF₆⁻ may interact with solvents, altering solubility and NMR line shapes. Compare data in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents .
  • Orthogonal validation : Cross-validate using IR spectroscopy (C=N/C=O stretches) and UV-Vis (π→π* transitions in conjugated systems) .

Q. What computational approaches are suitable for predicting biological activity or binding mechanisms?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like DNA topoisomerases or kinases. Focus on the planar benzo[e]indole core and cationic benzyl groups for potential intercalation or electrostatic binding .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding networks .
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. fluorobenzyl groups) with activity data from analogs in public databases (ChEMBL, PubChem) .

Q. How does the hexafluorophosphate counterion influence the compound’s stability and solubility?

Methodological Answer:

  • Stability : PF₆⁻ is less hygroscopic than other counterions (e.g., Cl⁻), reducing hydrolysis risks. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation .
  • Solubility : The counterion enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but limits aqueous solubility. Use co-solvents (e.g., PEG-400) for in vitro assays .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., tubulin) to measure binding kinetics (ka/kd) in real time .
  • Cellular Assays : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell-cycle arrest in cancer cell lines (e.g., MCF-7, HeLa) .
  • Metabolomics : Use LC-MS to track changes in metabolic pathways (e.g., ATP depletion) after treatment .

Q. Table 2: Key Biological Assays and Parameters

Assay TypeTarget/ReadoutOptimal Concentration Range
CytotoxicityIC₅₀ (MTT assay)0.1–10 µM
DNA BindingFluorescence quenching (EtBr displacement)5–50 µM

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